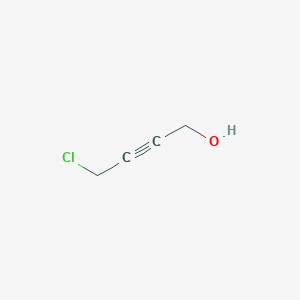

4-Chloro-2-butyn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUJAOFSZSEVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157804 | |

| Record name | 2-Butyn-1-ol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-07-4 | |

| Record name | 4-Chloro-2-butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyn-1-ol, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyn-1-ol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobut-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Butyn 1 Ol and Its Analogs

Direct and Indirect Synthesis from Commercial Precursors

The synthesis of 4-chloro-2-butyn-1-ol often begins with readily available starting materials, employing both direct and multi-step strategies.

Monochlorination of Butynediol Derivatives (e.g., 2-Butyne-1,4-diol (B31916) with Thionyl Chloride)

A primary and well-established method for producing this compound is the monochlorination of 2-butyne-1,4-diol. This reaction is typically carried out using thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction's success hinges on carefully controlling the stoichiometry of the reagents to favor the formation of the monochlorinated product over the dichlorinated analog, 1,4-dichloro-2-butyne.

The reaction of 2-butyne-1,4-diol with thionyl chloride is a classic example of converting an alcohol to an alkyl chloride. The process involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The stereochemistry of this step typically proceeds with inversion of configuration. However, in the context of 2-butyne-1,4-diol, the focus is primarily on achieving regioselectivity to obtain the desired this compound.

A study has shown that the reaction of 2-butyne-1,4-diol with thionyl chloride in the presence of pyridine at controlled temperatures can yield this compound. The careful addition of thionyl chloride to a solution of the diol is crucial to prevent overheating and the formation of unwanted byproducts.

| Reactant | Reagent | Solvent | Product | Yield |

| 2-Butyne-1,4-diol | Thionyl Chloride | Pyridine | This compound | 85% |

Approaches from Propargyl Halides and Functional Group Interconversions

An alternative synthetic route to this compound and its analogs involves the use of propargyl halides. These compounds, which feature a halogen atom on a carbon adjacent to a triple bond, can undergo nucleophilic substitution reactions. For instance, a propargyl halide can be reacted with a suitable source of a hydroxymethyl group or a protected equivalent.

Functional group interconversions also play a significant role. A terminal alkyne can be deprotonated with a strong base to form an acetylide, which can then react with an electrophile. For example, propargyl alcohol can be protected, and the terminal alkyne can be reacted with a source of chloromethyl ether or a similar reagent to introduce the chloroalkyl functionality. Subsequent deprotection of the alcohol would yield the target molecule.

Stereoselective and Regioselective Synthetic Pathways

Achieving high levels of stereoselectivity and regioselectivity is a key focus in the synthesis of complex molecules like this compound analogs.

Control of Stereochemistry in Chloroalkynol Synthesis

When the chloroalkynol contains stereocenters, controlling the stereochemistry of the reaction becomes paramount. This is often achieved through the use of chiral catalysts or auxiliaries. For instance, in reactions involving the reduction of a carbonyl group to form the alcohol, chiral reducing agents can be employed to favor the formation of one enantiomer over the other. Similarly, in reactions where the chlorine atom is introduced, the use of a chiral chlorinating agent or a catalyst that directs the approach of the chlorinating species can lead to a high degree of stereocontrol.

Regioselective Lithiation and Derivatization Strategies

Regioselectivity, the control of which position on a molecule reacts, is critical in the synthesis of this compound. Lithiation, the process of replacing a hydrogen atom with a lithium atom, is a powerful tool for achieving this. The position of lithiation on an alkyne can be directed by the presence of other functional groups.

For example, in a molecule with multiple acidic protons, the choice of the base and the reaction conditions can determine which proton is removed. Once the lithium atom is in place, the resulting organolithium compound can be reacted with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom at the desired position. This strategy allows for precise control over the final structure of the chloroalkynol.

Modern Catalytic Methods and Green Chemistry Approaches in Chloroalkynol Preparation

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for preparing chloroalkynols.

Modern catalytic methods often employ transition metals, such as palladium, copper, or gold, to facilitate the formation of carbon-carbon and carbon-halogen bonds. These catalytic cycles can operate at lower temperatures and with higher selectivity than traditional stoichiometric reactions, reducing energy consumption and waste generation. For example, a palladium-catalyzed cross-coupling reaction could be envisioned between a suitable organometallic reagent and a chloroalkyne precursor.

Transition-Metal-Mediated Syntheses

The use of transition metals as catalysts is a cornerstone of modern organic chemistry, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of this compound and its analogs, transition-metal catalysis provides highly efficient pathways for their synthesis and subsequent transformation.

Copper and palladium complexes are particularly prominent in these synthetic strategies. For instance, copper(I) cyanide (CuCN) has been effectively used to catalyze the reaction between optically active 1-substituted 4-chloro-2-butyn-1-ols and Grignard reagents. acs.org This process yields optically active 2,3-allenols in good yields and with high enantiomeric excess. acs.org The synthesis of the starting material, the optically active 4-chloro-2-butyn-1-ols, can be achieved through the sequential treatment of terminal propargylic alcohols with n-butyllithium and paraformaldehyde, followed by regioselective chlorination. acs.org

Furthermore, palladium and copper co-catalytic systems are instrumental in Cadiot-Chodkiewicz cross-coupling reactions to produce unsymmetrical diynes. rsc.org While 1-chloroalkynes generally exhibit lower reactivity compared to their bromo- or iodo- counterparts, the presence of a palladium co-catalyst can enhance the yield of the coupling product. rsc.org For example, a Pd-Cu catalytic system comprising 5 mol% CuI and 5 mol% Pd(PPh₃)₂Cl₂ in triethylamine (B128534) has been shown to generate diynes in quantitative yields. rsc.org Similarly, Sonogashira cross-coupling reactions, catalyzed by palladium-copper iodide systems, are employed for the C-C bond formation involving haloalkynes. mdpi.com These reactions are versatile, allowing for the coupling of various terminal alkynes with halogenated compounds under relatively mild conditions. mdpi.com

| Catalyst/System | Substrate(s) | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| CuCN (5 mol%) | Optically active 1-substituted 4-chloro-2-butyn-1-ols, Grignard reagents | Optically active 2,3-allenols | Efficient synthesis with high enantiomeric excess (>99% ee). | acs.org |

| Pd(PPh₃)₂Cl₂ / CuI | 1-Iodo-5-phenyl-1-pentyne, (Trimethylsilyl)acetylene | Unsymmetrical diyne | Quantitative yield achieved with the dual catalyst system. | rsc.org |

| PdCl₂(PPh₃)₂ / CuI / Cs₂CO₃ | 2-Aryl-4-chloro-6-iodoquinazolines, Terminal alkynes (e.g., 3-butyn-1-ol) | 6-Alkynyl-4-chloroquinazolines | Regioselective cross-coupling at the C-I position is possible at room temperature. | mdpi.com |

Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes.

One notable advancement is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. rsc.orgrsc.org Supercritical CO₂ is a non-toxic, non-flammable, and environmentally benign solvent that offers an alternative to volatile organic compounds. rsc.org A mild and eco-friendly approach for synthesizing unsymmetrical diynes involves a copper-catalyzed coupling reaction in scCO₂. rsc.org This method uses copper(I) chloride (CuCl) as the catalyst and sodium acetate (B1210297) (NaOAc) as the base, successfully coupling bromoalkynols with terminal alkynes. The use of methanol (B129727) as a co-solvent helps to increase the solubility of the alkyne substrates. rsc.org

Ionic liquids (ILs) represent another class of green solvents that are gaining importance as cost-effective and environmentally friendly catalysts and reaction media. orientjchem.org For example, 1-n-Butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃) has been used as a catalyst for the cyclization of aldehydes and homopropargylic alcohols to produce dihydropyrans. orientjchem.org This reaction is remarkably efficient, often completing within seconds at room temperature and resulting in a clean product. The mechanism involves the attack of the homopropargylic alcohol on the aldehyde, followed by cyclization and subsequent attack by a chloride nucleophile to form the 4-chloro dihydropyran derivative. orientjchem.org

| Condition/Medium | Catalyst | Reactants | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Supercritical CO₂ (scCO₂) with Methanol co-solvent | CuCl | Bromoalkynols, Terminal alkynes | Unsymmetrical diynes | Replaces volatile organic amines with NaOAc as a base, environmentally friendly medium. | rsc.org |

| Ionic Liquid ([bmim]Cl·AlCl₃) | Itself acts as a Lewis acidic catalyst | Benzaldehyde, 3-Butyn-1-ol | Dihydropyran | Very fast reaction (30 sec) at room temperature, clean conversion. | orientjchem.org |

Mechanistic Investigations of 4 Chloro 2 Butyn 1 Ol Reactivity

Reactivity at the Chlorinated Carbon Center

The primary reactivity at the carbon atom bonded to the chlorine involves the displacement of the chloride ion, which is a good leaving group. This can occur through various nucleophilic substitution pathways, as well as intramolecular processes.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

Nucleophilic substitution reactions are fundamental transformations for 4-Chloro-2-butyn-1-ol, where a nucleophile replaces the chloro group. These reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.comorganic-chemistry.org

The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For primary halides like this compound, the SN2 pathway is generally favored due to the relatively unhindered nature of the carbon center, which allows for backside attack by the nucleophile. organic-chemistry.org

The SN1 pathway , in contrast, is a two-step process. libretexts.org The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the planar carbocation. libretexts.org Because the nucleophile can attack from either face of the carbocation, SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral. organic-chemistry.orglibretexts.org The stability of the carbocation is a crucial factor for the SN1 mechanism. masterorganicchemistry.com While primary carbocations are generally unstable, the propargylic nature of the carbocation formed from this compound can provide some stabilization, making the SN1 pathway plausible under certain conditions, such as in the presence of polar protic solvents. organic-chemistry.org

The choice between the SN1 and SN2 pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong, unhindered nucleophiles and aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway. organic-chemistry.org

Intramolecular Cyclization and Elimination Processes

The presence of the hydroxyl group in this compound allows for intramolecular reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the chlorinated carbon center in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, specifically 2-(chloromethyl)oxirane. umich.edu This type of reaction is often referred to as an intramolecular Williamson ether synthesis.

In some cases, elimination reactions can compete with substitution. amazonaws.com Base-induced elimination (E2 mechanism) would involve the abstraction of a proton from the carbon adjacent to the alkyne, leading to the formation of a conjugated enyne system. However, due to the sp-hybridization of the acetylenic carbons, the acidity of the propargylic protons is relatively low, making this process less favorable than substitution or cyclization. Another possibility is a fragmentation reaction (1,4-elimination), which can occur under certain conditions. umich.edu

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

Addition Reactions to the Triple Bond (Electrophilic, Nucleophilic, Radical)

The alkyne functionality can undergo various addition reactions. Electrophilic additions , such as the addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl), can occur. uomustansiriyah.edu.iq The addition of hydrogen halides typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. uomustansiriyah.edu.iq Hydration of the alkyne, catalyzed by mercury(II) salts, also follows Markovnikov's rule and initially forms an enol that tautomerizes to a more stable ketone. uomustansiriyah.edu.iq

Nucleophilic additions to the alkyne are also possible, particularly with soft nucleophiles. For instance, the reaction of 4-chloro-2-butynoate esters with protein nucleophiles can proceed via addition across the triple bond. orgsyn.org

Radical additions to alkynes can also be initiated by radical initiators, leading to the formation of vinyl radicals which can then propagate the reaction.

Cross-Coupling Reactions (e.g., Sonogashira, Stille-type with Chloroalkynols)

The terminal alkyne hydrogen in a related compound, propargyl alcohol, is acidic and can be removed by a strong base to form an alkynilide. This nucleophile can then participate in various cross-coupling reactions. While this compound itself does not have a terminal alkyne, it can be a precursor to such species or its derivatives can be used in coupling reactions.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Although this compound is not a direct substrate for the standard Sonogashira coupling, its derivatives where the chloro group has been substituted could potentially undergo this reaction if a terminal alkyne is present. Some Sonogashira reactions have been reported with 4-alkynylquinazolines derived from related chloro-substituted precursors. researchgate.net

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org While less common for chloroalkynols, Stille-type couplings can be employed, especially with more reactive organostannanes and under optimized conditions, sometimes with the addition of a copper(I) co-catalyst to facilitate the reaction, particularly for sterically hindered substrates. caltech.eduscribd.com

| Cross-Coupling Reaction | Catalyst System | Coupling Partners | Key Features |

| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Amine base | Terminal alkyne and Aryl/Vinyl halide | Mild reaction conditions, tolerant of various functional groups. wikipedia.orgorganic-chemistry.org |

| Stille | Palladium catalyst | Organotin compound and Organic halide/triflate | Tolerant to a wide range of functional groups, but toxicity of tin reagents is a concern. wikipedia.orglibretexts.org |

Homocoupling and Oligomerization Pathways

Under certain conditions, this compound can undergo homocoupling reactions to form dimers or oligomers. smolecule.com This type of reaction is often catalyzed by transition metals, such as copper or palladium, and typically involves the formation of a symmetrical di-alkyne. For example, the homocoupling of 2-butyn-1-ol (B121050) has been reported. sigmaaldrich.com

Oligomerization , the formation of short polymer chains, can also occur, particularly under conditions that favor polymerization, such as in the presence of certain initiators or catalysts. google.com The resulting oligomers can have interesting material properties. google.com

Reactivity of the Hydroxyl Functional Group

The hydroxyl group in this compound is a primary site for various chemical transformations, including oxidation, reduction, esterification, and etherification. These reactions are fundamental to its use as a building block in organic synthesis.

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 4-chloro-2-butynal, or the carboxylic acid, 4-chloro-2-butynoic acid, depending on the oxidizing agent and reaction conditions. Chromic acid has been successfully used to oxidize this compound to 4-chloro-2-butynoic acid in a 40% yield. orgsyn.org This acid is an important intermediate for the synthesis of various esters. orgsyn.org

Alternative oxidation methods have also been explored to avoid the use of toxic heavy metals like chromium. google.com A process utilizing a nitroxyl (B88944) compound as an oxidation catalyst in a two-phase system has been developed for the oxidation of alkynols, including this compound. google.comgoogle.com This method presents a more environmentally benign approach to producing alkynecarboxylic acids. google.com

While the oxidation of this compound is well-documented, its reduction is less commonly described in the literature. However, a related reaction involves the reduction of the chloro-alkyne moiety. For instance, after its synthesis from 2-butyne-1,4-diol (B31916) and thionyl chloride, this compound can be subsequently reduced with lithium aluminum hydride to produce 1,2-butadien-4-ol. nsf.gov

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product | Yield | Reference |

| Chromic Acid | 4-Chloro-2-butynoic acid | 40% | orgsyn.org |

| Nitroxyl catalyst/oxidant | 4-Chloro-2-butynoic acid | Not specified | google.comgoogle.com |

The hydroxyl group of this compound readily undergoes esterification. For example, it can be reacted with dodecanoyl chloride in the presence of pyridine (B92270) to form 4'-chloro-2'-butyn-1'-yl dodecanoate. google.com This reaction demonstrates a straightforward method for creating esters from this alcohol. google.comgoogle.com The resulting esters have been investigated for various applications. google.com

Protecting the hydroxyl group is a common strategy in multi-step syntheses to prevent its unwanted reaction. uwindsor.camasterorganicchemistry.com For alcohols, common protecting groups include silyl (B83357) ethers (like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS)), tetrahydropyranyl (THP) ethers, and benzyl (B1604629) (Bn) ethers. masterorganicchemistry.comlibretexts.orgharvard.edu The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. For a molecule like this compound, a protecting group stable to nucleophiles and bases would be necessary if the chloro group is to be substituted. Silyl ethers are a good option as they are stable to many non-acidic reagents and can be easily removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

The dehydration of alcohols is a classic method for forming alkenes. In the case of this compound, dehydration would lead to the formation of a highly reactive enyne system. While direct dehydration is not extensively detailed, related transformations highlight the reactivity of the butynol (B8639501) scaffold. For instance, the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide (B78521) results in a mixture of products including those from 1,4-elimination, which can be seen as a fragmentation rather than a simple dehydration. umich.edu

The synthesis of 1-cyano-1,3-butadiene involves the reduction of this compound to an allenic alcohol, which is then chlorinated and reacted to form the conjugated diene system. nsf.gov This demonstrates how the butynol scaffold can be a precursor to olefinic systems through a series of transformations rather than direct dehydration.

Pericyclic Reactions and Rearrangements Involving the Butynol Scaffold

The butynol scaffold of this compound and its derivatives can participate in pericyclic reactions, particularly sigmatropic rearrangements. csic.es The propargyl Claisen rearrangement, a google.comgoogle.com-sigmatropic rearrangement, is a powerful tool for forming allenes. csic.es This reaction typically involves a propargyl vinyl ether, which can be synthesized from a propargyl alcohol like this compound and a vinyl ether. csic.es The resulting allene (B1206475) can then be used in a variety of subsequent transformations.

The general principle of pericyclic reactions involves a concerted process that proceeds through a cyclic transition state. ethernet.edu.et The feasibility and stereochemistry of these reactions are governed by the symmetry of the molecular orbitals involved. ethernet.edu.et While specific examples of pericyclic reactions starting directly from this compound are not abundant in the literature, its derivatives, such as the corresponding ethers, are prime candidates for such transformations. The high concentration of π-electrons in the butynol framework makes it a suitable substrate for these types of reactions. beilstein-journals.org

Applications of 4 Chloro 2 Butyn 1 Ol in Complex Organic Synthesis

Building Block for Heterocyclic Systems

The unique arrangement of functional groups in 4-chloro-2-butyn-1-ol facilitates its use in cyclization reactions to form a range of heterocyclic compounds. These reactions leverage the reactivity of the alkyne and the terminal halide and alcohol groups to construct rings containing nitrogen, chalcogens, or oxygen.

While direct literature examples detailing the synthesis of alkynyl pyrimidinones (B12756618) specifically from this compound are not prevalent, the established principles of pyrimidine (B1678525) synthesis allow for a projected synthetic route. Pyrimidinones are commonly synthesized through the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. In a plausible pathway, this compound could first be oxidized to its corresponding aldehyde, 4-chloro-2-butynal. This α,β-unsaturated aldehyde could then undergo a cyclocondensation reaction with urea or a substituted urea.

This reaction would likely proceed via initial Michael addition of the urea to the conjugated system, followed by intramolecular cyclization and dehydration to yield the target alkynyl-substituted pyrimidinone. This method provides a versatile entry to a class of compounds with significant potential in medicinal chemistry, given the prevalence of the pyrimidine core in numerous bioactive molecules. thieme.deorganic-chemistry.orgthieme-connect.de

Table 1: Plausible Reactants for Pyrimidinone Synthesis

| Carbonyl Component | Urea/Thiourea Derivative | Potential Product |

| 4-chloro-2-butynal | Urea | 4-(2-chloroethynyl)-dihydropyrimidin-2(1H)-one |

| 4-chloro-2-butynal | Thiourea | 4-(2-chloroethynyl)-dihydropyrimidine-2(1H)-thione |

| 4-chloro-2-butynal | N-Methylurea | 1-Methyl-4-(2-chloroethynyl)-dihydropyrimidin-2(1H)-one |

Note: The table presents a hypothetical reaction scheme based on established synthetic methodologies for pyrimidinones.

The synthesis of selenophenes often involves the electrophilic cyclization of precursors containing a carbon-carbon triple bond. nih.govmdpi.com Chloroalkynols like this compound are suitable substrates for such transformations. A general and effective method involves the reaction of an alkynol with an electrophilic selenium reagent, such as selenium dioxide or organoselenium halides, which triggers a cyclization cascade.

In a representative mechanism, an electrophilic selenium species adds to the alkyne of the chloroalkynol. nih.gov This is followed by an intramolecular 5-endo-dig cyclization, where the hydroxyl group attacks the newly formed vinyl-selenium intermediate. mdpi.com Subsequent dehydration and aromatization steps lead to the formation of the stable selenophene (B38918) ring. The presence of the chloroalkyl side chain offers a handle for further functionalization of the resulting heterocycle. This methodology is part of a broader strategy for creating various selenium-containing heterocycles, which are of interest for their potential electronic and pharmacological properties. nih.gov

Table 2: Key Steps in Electrophilic Cyclization for Selenophene Synthesis

| Step | Description | Intermediate Type |

| 1 | Addition of Electrophilic Selenium | Vinyl-selenium species |

| 2 | Intramolecular Cyclization (5-endo-dig) | Dihydro-selenophene derivative |

| 3 | Dehydration/Aromatization | Substituted Selenophene |

α-Methylene-γ-lactones, also known as butenolides, are a significant class of oxygen heterocycles present in many natural products with notable biological activity. nih.gov The synthesis of these structures can be achieved from alkynols through transition metal-catalyzed carbonylation reactions. Specifically, palladium-catalyzed cyclocarbonylation of alkynols is a powerful method for constructing α-methylene-β-lactones. researchgate.net

Adapting this methodology, this compound could serve as a precursor for the corresponding α-methylene-γ-lactone. The synthesis would likely involve a palladium-catalyzed process in the presence of carbon monoxide. This reaction proceeds through the formation of a palladium hydride species, followed by hydropalladation of the alkyne, CO insertion, and reductive elimination to form the lactone ring. While the direct synthesis of the γ-lactone from this specific substrate requires careful control of regioselectivity, related palladium-catalyzed oxidative carbonylation reactions of alkynols are well-established for producing various lactones. mdpi.com

Precursor for Advanced Pharmaceuticals and Agrochemicals

The structural motifs present in this compound are frequently encountered in molecules designed for pharmaceutical and agrochemical applications. The chloro and alkyne groups, in particular, are known to modulate the biological activity and metabolic stability of compounds.

The 4-chlorobut-2-ynyl moiety derived from this compound can be incorporated into larger molecules to serve as a key pharmacophore or as a reactive handle for bioconjugation. Halogenated compounds are prevalent in pharmaceuticals, often enhancing properties such as membrane permeability and metabolic resistance. mdpi.com The alkyne group is also of great interest, not only for its role in click chemistry for linking molecular fragments but also for its ability to interact with biological targets.

While specific blockbuster drugs containing this exact fragment are not prominent, the utility of this building block is evident in its application for creating libraries of compounds for screening purposes. For instance, diuretic agents have been synthesized from derivatives of salicylic (B10762653) acid which feature chloro and sulfonyl functional groups, highlighting the importance of halogens in bioactive molecules. mdpi.com The reactivity of the chloro and hydroxyl groups in this compound allows for its attachment to various scaffolds to explore structure-activity relationships in drug discovery programs.

Carbamates are an important class of compounds with widespread use as herbicides, pesticides, and pharmaceuticals. The synthesis of carbamic acid derivatives from this compound is a straightforward and efficient process. The hydroxyl group of the alcohol readily reacts with isocyanates to form the carbamate (B1207046) linkage.

The synthesis of 4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate is achieved by treating this compound with 3-chlorophenyl isocyanate, typically in the presence of a non-nucleophilic base or catalyst. This reaction is generally high-yielding and provides a modular approach to a wide array of carbamate derivatives by simply varying the isocyanate reactant. researchgate.netinnospk.com These derivatives are valuable in agrochemical research, where the specific substitution pattern on the phenyl ring can be fine-tuned to optimize herbicidal or insecticidal activity.

Table 3: Examples of Carbamate Derivatives from this compound

| Isocyanate Reactant | Product Name | Potential Application Area |

| 3-Chlorophenyl isocyanate | 4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate | Agrochemical |

| 4-Chlorophenyl isocyanate | 4-chlorobut-2-ynyl N-(4-chlorophenyl)carbamate | Agrochemical |

| 3-Nitrophenyl isocyanate | 4-chlorobut-2-ynyl N-(3-nitrophenyl)carbamate | Agrochemical Intermediate |

Note: The potential application area is based on the general use of this class of compounds. lookchem.com

Synthesis of Polyenes and Allenic Structures

The presence of both an alkyne and a reactive chloride in this compound provides a synthetic handle for the construction of unsaturated systems like polyenes and allenes. While its application in polyene synthesis is not extensively documented in publicly available research, its role as a precursor to allenes is well-established. mdpi.comlookchem.com

Allenes, compounds containing two cumulative double bonds, are important structural motifs in natural products and are versatile intermediates in organic synthesis. The synthesis of allenes from this compound typically involves an S(_N)2' reaction pathway, where a nucleophile attacks the triple bond, leading to a rearrangement and the displacement of the chloride ion.

One of the most effective methods for converting propargyl halides to allenes involves the use of organocuprates. These reagents, often prepared from organolithium or Grignard reagents and a copper(I) salt, are soft nucleophiles that favor the 1,3-substitution required for allene (B1206475) formation. The reaction of this compound with an organocuprate, such as lithium dimethylcuprate, would be expected to yield a substituted allenic alcohol.

The general mechanism for this transformation is initiated by the formation of the organocuprate reagent. This is followed by the nucleophilic attack of the cuprate (B13416276) at the C-3 position of the butynyl system, proceeding through a six-membered transition state. This concerted process results in the formation of the allene and the displacement of the chloride. The hydroxyl group at the C-1 position can be either protected prior to the reaction or carried through the synthesis, offering further opportunities for functionalization.

Below is a table summarizing the expected outcomes of the reaction of this compound with various organometallic reagents to form allenic structures.

| Organometallic Reagent | Expected Allenic Product | Reaction Type |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Penta-3,4-dien-1-ol | S(_N)2' |

| Lithium Diethylcuprate ((C₂H₅)₂CuLi) | Hexa-4,5-dien-1-ol | S(_N)2' |

| Phenylmagnesium Bromide (PhMgBr) with Cu(I) catalyst | 4-Phenylbuta-2,3-dien-1-ol | Catalytic S(_N)2' |

While detailed research findings on the specific use of this compound in polyene synthesis are scarce, the resulting allenic alcohols from the above reactions could, in principle, serve as precursors for further elaboration into conjugated polyene systems through subsequent olefination or cross-coupling reactions.

Role in Material Science and Polymer Chemistry

The application of this compound in material science and polymer chemistry is an area with limited specific research. The inherent reactivity of the chloro and hydroxyl functionalities, coupled with the presence of an alkyne, suggests potential for its use as a monomer or a functionalizing agent in the development of novel polymers and materials.

The alkyne group can participate in polymerization reactions, such as those catalyzed by transition metals, to form conjugated polymers. These materials are of interest for their potential electronic and optical properties. For instance, the polymerization of a related compound, 2-ethynylpyridine (B158538) with propargyl bromide, has been shown to yield conjugated polymers. researchgate.net This suggests that this compound could potentially undergo similar polymerization to produce a functionalized polyacetylene derivative.

The hydroxyl group offers a site for esterification or etherification, allowing the incorporation of the butynyl moiety into existing polymer backbones or for the synthesis of functional monomers. The chloride can be displaced by various nucleophiles, providing another avenue for grafting side chains or linking polymer chains.

A study on the oligomerization of a structurally similar compound, 2-chloro-2-propen-1-ol, using a chromium-based catalyst, has demonstrated the formation of oligomers with varying chain lengths. nih.gov While not directly involving this compound, this research highlights the potential for polymerizing chlorinated alcohols.

The following table outlines the potential applications of this compound in material science and polymer chemistry based on its functional groups.

| Functional Group | Potential Application | Resulting Material/Function |

| Alkyne | Monomer in transition metal-catalyzed polymerization | Conjugated polymers with potential electronic/optical properties |

| Hydroxyl | Chain extender or functional monomer via esterification/etherification | Polyesters or polyethers with pendant alkyne groups for further modification |

| Chloride | Site for nucleophilic substitution | Grafting of functional side chains onto a polymer backbone |

Although direct and extensive research on the applications of this compound in material science and polymer chemistry is not widely reported, its versatile chemical nature suggests it as a promising candidate for the future development of advanced materials. Further investigation is required to fully explore its potential in these fields.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 4-Chloro-2-butyn-1-ol by mapping the chemical environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

While comprehensive experimental spectra for this compound are not widely available in public spectral databases, the chemical shifts can be predicted based on established principles and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton and the two methylene (B1212753) groups. The hydroxyl proton's chemical shift is variable and depends on concentration, solvent, and temperature. The methylene protons adjacent to the hydroxyl group (-CH₂OH) and the chlorine atom (-CH₂Cl) will exhibit characteristic chemical shifts influenced by the electronegativity of the neighboring atoms and the triple bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule. The acetylenic carbons (C-2 and C-3) are expected to resonate in the typical range for sp-hybridized carbons, while the methylene carbons (C-1 and C-4) will be influenced by the attached oxygen and chlorine atoms, respectively. PubChem provides a computed ¹³C NMR spectrum with the following assignments. nih.gov

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, computed) nih.gov |

|---|---|---|

| H -O- | Variable | |

| -C H₂OH (C-1) | ~4.2 | 50.9 |

| -C≡C -CH₂OH (C-2) | 84.4 | |

| -C ≡C-CH₂Cl (C-3) | 76.9 |

Note: Predicted ¹H NMR shifts are estimations based on typical values for similar functional groups.

Although specific 2D NMR studies on this compound are not readily found in the literature, the application of these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no correlation between the two methylene groups (-CH₂OH and -CH₂Cl) as they are separated by the alkyne functionality, which lacks protons. A correlation might be observed between the hydroxyl proton and the C-1 methylene protons, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the protons and the carbons they are attached to. This would definitively link the proton signal around 4.2 ppm to the carbon at 50.9 ppm (C-1) and the proton signal around 4.3 ppm to the carbon at 28.9 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range (2-3 bond) correlations. Key expected correlations would include:

The protons of the -CH₂OH group (H-1) correlating with the acetylenic carbons C-2 and C-3.

The protons of the -CH₂Cl group (H-4) correlating with the acetylenic carbons C-2 and C-3. These correlations would be instrumental in assembling the carbon skeleton and confirming the position of the functional groups relative to the alkyne.

This compound is an achiral molecule, so it does not exhibit stereoisomerism that would be a focus of stereochemical analysis by NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of a compound. The exact mass of this compound can be calculated from its molecular formula, C₄H₅ClO.

Calculated Exact Mass of this compound

| Isotope | Atomic Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁶O | 15.994915 |

| C₄H₅³⁵ClO | 104.00289 |

| ³⁷Cl | 36.965903 |

| C₄H₅³⁷ClO | 105.99994 |

An HRMS analysis would be expected to show two molecular ion peaks corresponding to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensities. The detection of these ions with high mass accuracy would confirm the elemental composition of the molecule.

The fragmentation pattern of this compound upon ionization in a mass spectrometer provides a fingerprint that can be used for its identification and for confirming its structure.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. A GC-MS spectrum is available in the PubChem database for this compound, which shows several fragment ions. nih.gov The expected fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 69 (C₄H₅O⁺).

Loss of a hydroxymethyl radical (•CH₂OH): This would lead to a fragment at m/z 73 (C₃H₂Cl⁺).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom could lead to the loss of a C₃H₂Cl radical, resulting in a fragment at m/z 31 (CH₂OH⁺).

Loss of water (H₂O): Dehydration of the molecular ion could produce a fragment at m/z 86 (for the ³⁵Cl isotope).

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a softer ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) of the protonated molecule would be used to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS would likely involve the loss of small neutral molecules such as water.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound (C₄H₅ClO), the key functional groups are the hydroxyl group (-OH), the internal alkyne (carbon-carbon triple bond, -C≡C-), the chloromethyl group (-CH₂Cl), and the primary alcohol methylene group (-CH₂OH). The expected vibrational modes for this structure are summarized below.

The IR spectrum would be dominated by the strong, broad O-H stretching band and the C-O stretching vibration. The C≡C triple bond stretch, being internal and relatively symmetric, is expected to be weak in the IR spectrum but should produce a more intense signal in the Raman spectrum. Conversely, the polar C-Cl and C-O bonds would be more prominent in the IR spectrum. The combination of both techniques provides a more complete picture of the molecule's vibrational framework.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | -CH₂- | 2850 - 3000 | Medium | Medium |

| C≡C Stretch | -C≡C- | 2100 - 2260 | Weak to Medium | Strong |

| C-O Stretch | C-OH | 1000 - 1260 | Strong | Weak |

| C-Cl Stretch | C-Cl | 600 - 800 | Medium | Medium |

| O-H Bend | -OH | 1330 - 1440 | Medium | Weak |

X-ray Crystallography of Chloroalkynol Derivatives for Solid-State Structural Information

While this compound is a liquid at standard conditions, its derivatives can often be synthesized as stable crystalline solids. Single-crystal X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of the available scientific literature and crystallographic databases did not yield a publicly available crystal structure for a direct derivative of this compound. Research in this specific area is not widely published.

To illustrate the type of information that would be obtained from such a study, one can consider the crystal structure of a related chloroalkynol derivative. For example, studies on other functionalized alkynes reveal how intermolecular forces, such as hydrogen bonding from the hydroxyl group and halogen bonding from the chlorine atom, dictate the packing of molecules in the crystal lattice. This information is crucial for understanding the material's bulk properties and for designing new materials with specific solid-state characteristics. A hypothetical analysis of a crystalline derivative would yield a data table similar to the one below.

Table 2: Representative Crystallographic Data for a Hypothetical Chloroalkynol Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | e.g., C₁₀H₁₀ClNO₂ |

| Formula Weight | e.g., 211.64 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.512 |

| b (Å) | e.g., 10.234 |

| c (Å) | e.g., 12.056 |

| β (°) | e.g., 98.75 |

| Volume (ų) | e.g., 1035.8 |

| Z | e.g., 4 |

This table contains example data and does not represent an actual determined structure of a this compound derivative.

Such a study would allow for detailed analysis of the molecular conformation and how the molecules arrange themselves in a repeating pattern, providing insights into the non-covalent interactions that stabilize the crystal structure.

Computational and Theoretical Studies on 4 Chloro 2 Butyn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to provide detailed information about its electronic structure and properties.

An analysis of the electronic structure of 4-chloro-2-butyn-1-ol would provide critical insights into its reactivity. This involves mapping the distribution of electrons within the molecule, identifying regions of high and low electron density, and characterizing the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge distribution analysis, often visualized through electrostatic potential maps, would reveal the partial positive and negative charges on each atom. In this compound, it is expected that the oxygen and chlorine atoms would carry partial negative charges due to their high electronegativity, while the carbon and hydrogen atoms would bear partial positive charges. This information is crucial for predicting how the molecule will interact with other polar molecules and reagents.

Table 1: Hypothetical Data from Electronic Structure Analysis of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates potential for electron donation |

| LUMO Energy | +1.2 eV | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical reactivity and stability |

| Partial Charge on Oxygen | -0.65 e | Site for electrophilic attack |

Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations.

Density Functional Theory (DFT) is a powerful and widely used computational method that relates the electron density of a system to its energy. lookchem.com DFT calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, DFT could be employed to study its behavior in various organic transformations.

Theoretical studies on related propargyl alcohols have utilized DFT to elucidate reaction mechanisms, such as in BF₃·OEt₂-catalyzed cyclization reactions. acs.org These studies highlight how the catalyst interacts with the alcohol's hydroxyl group, leading to the formation of reactive intermediates. acs.org Similarly, DFT could be used to model the reactivity of the alkyne and the chlorinated carbon center in this compound, predicting whether it would favor addition, substitution, or elimination reactions under different conditions.

Reactivity indices derived from DFT, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attack. This would allow for predictions of regioselectivity in reactions involving this compound.

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy point along a reaction coordinate. DFT is frequently used to model the geometry of these transient structures and to calculate the activation energy (the energy barrier that must be overcome for a reaction to occur).

For instance, in a study of the reaction of propargyl alcohol with hydroxyl radicals, transition state theory was used to calculate reaction rate constants. nih.gov For this compound, transition state modeling could be applied to various potential reactions, such as its nucleophilic substitution at the carbon bearing the chlorine atom or addition reactions across the alkyne. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and under what conditions.

Table 2: Illustrative Activation Energies for Potential Reactions of this compound

| Reaction Type | Hypothetical Activation Energy (kcal/mol) | Implication |

|---|---|---|

| Sₙ2 Substitution at C4 | 25 | A plausible but potentially slow reaction |

| Electrophilic Addition to Alkyne | 18 | Likely a favorable reaction pathway |

Note: The values in this table are for illustrative purposes to demonstrate the output of transition state calculations.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, vibrate, and interact with their environment, such as a solvent.

For this compound, MD simulations could be used to explore its conformational landscape. This involves identifying the different spatial arrangements (conformers) the molecule can adopt and determining their relative energies and populations. While the rigid alkyne backbone limits conformational flexibility, rotation around the C-C and C-O single bonds would still allow for different orientations of the hydroxyl and chloro groups. Understanding the preferred conformations is important as it can influence the molecule's reactivity and its interactions with biological targets.

MD simulations are also valuable for studying the solvation of this compound, showing how solvent molecules arrange themselves around the solute and how this solvent shell affects the molecule's properties and reactivity.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimentally obtained data to confirm the molecule's structure and to aid in the interpretation of experimental results.

For this compound, calculating the vibrational frequencies would allow for the assignment of the peaks observed in its IR and Raman spectra to specific molecular motions, such as the C-Cl stretch, the O-H stretch, and the C≡C triple bond stretch. Similarly, the prediction of NMR chemical shifts for the different carbon and hydrogen atoms would help in the assignment of the experimental ¹H and ¹³C NMR spectra. Discrepancies between predicted and experimental spectra can sometimes reveal subtle structural features or intermolecular interactions that were not initially considered.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

While no specific QSAR models for this compound are reported, one could be developed as part of a study on a series of related compounds. The first step would be to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

The biological activity of the compounds would then be measured in a relevant assay. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of new, untested compounds and to guide the design of more potent or safer molecules.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propargyl alcohol |

Biological and Biomedical Research Perspectives of 4 Chloro 2 Butyn 1 Ol Analogs

Investigation as Biochemical Probes for Enzyme and Receptor Interactions

Analogs of 4-chloro-2-butyn-1-ol are promising candidates for the development of biochemical probes to investigate the complex interactions between small molecules and biological macromolecules such as enzymes and receptors. The terminal alkyne group is a key functional handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent linkage of molecules. rsc.orgnih.gov

By incorporating a chloroalkynol moiety into a molecule designed to bind to a specific biological target, researchers can create a probe that first binds non-covalently and can then be "clicked" to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This allows for the visualization and isolation of the target protein, facilitating its identification and characterization. nih.gov The synthesis of such probes often involves a multi-step process to link the reactive chloroalkynol group to a targeting scaffold. mdpi.com

Table 1: Potential Applications of this compound Analogs as Biochemical Probes

| Application | Description |

| Target Identification | Use of alkyne-tagged analogs to pull down and identify previously unknown protein targets of a bioactive compound. |

| Enzyme Activity Profiling | Development of activity-based probes that covalently modify active enzymes, allowing for the assessment of enzyme activity in complex biological samples. researchgate.net |

| Receptor Occupancy Studies | Design of probes to quantify the engagement of a drug candidate with its intended receptor in cells and tissues. |

| Fluorescence Imaging | Synthesis of fluorescently-tagged chloroalkynol analogs to visualize the subcellular localization of their biological targets. |

Detailed Mechanism of Enzyme Inhibition Studies

The terminal alkyne of this compound analogs can act as a latent electrophile, making these compounds potential irreversible covalent inhibitors of certain enzymes. nih.gov This is particularly relevant for enzymes that possess a nucleophilic amino acid residue, such as cysteine, in their active site. h1.coacs.org

The mechanism of inhibition is thought to involve the initial non-covalent binding of the inhibitor to the enzyme's active site. This proximity then facilitates a nucleophilic attack from an active site residue (e.g., the thiolate of cysteine) onto one of the carbons of the alkyne, forming a stable covalent bond. nih.govacs.org This type of inhibition is often mechanism-based, where the enzyme's own catalytic activity can contribute to the activation of the inhibitor. researchgate.net The study of such inhibition mechanisms involves a combination of enzyme kinetics, mass spectrometry to identify the site of covalent modification, and X-ray crystallography to visualize the inhibitor bound to the enzyme. nih.gov

Table 2: Key Aspects of Enzyme Inhibition by Alkynyl Compounds

| Aspect | Description |

| Inhibition Type | Often irreversible and covalent, leading to a permanent loss of enzyme activity. nih.govlibretexts.org |

| Target Residues | Primarily nucleophilic residues like cysteine, but others may be targeted. h1.coresearchgate.net |

| Kinetic Analysis | Determination of kinetic parameters such as the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). |

| Structural Biology | X-ray crystallography and other structural techniques to elucidate the binding mode and the nature of the covalent adduct. nih.gov |

Exploration of Potential Pharmacological Activities and Biological Pathways (e.g., Anti-inflammatory, Analgesic Effects)

The development of novel anti-inflammatory and analgesic agents remains a significant area of pharmacological research. Compounds containing a propargyl group have been investigated for their anti-inflammatory properties. nih.govnih.gov The mechanism of action for such effects could be multifaceted, potentially involving the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases, or the modulation of transcription factors like NF-κB that regulate the expression of pro-inflammatory genes.

The potential for chloroalkynol analogs to act as covalent inhibitors suggests they could be designed to target specific enzymes involved in inflammation and pain signaling with high potency and prolonged duration of action. Preclinical evaluation of such compounds would typically involve cell-based assays to measure the inhibition of inflammatory mediators (e.g., prostaglandins, cytokines) and animal models of inflammation and pain to assess in vivo efficacy. nih.gov

Rational Design and Synthesis of Novel Drug Candidates Incorporating the Chloroalkynol Moiety

The principles of rational drug design can be applied to leverage the unique properties of the chloroalkynol moiety for the development of novel therapeutics. nih.govnih.gov The alkyne can serve as a "warhead" for targeted covalent inhibitors, which can offer advantages in terms of potency, duration of action, and the ability to overcome drug resistance. nih.govnih.gov

The design process would involve identifying a suitable biological target, often a protein with a non-conserved nucleophilic residue in or near a binding pocket. A molecular scaffold that provides affinity and selectivity for the target would then be functionalized with the chloroalkynol group. The synthesis of such targeted covalent inhibitors is a key aspect of their development and often involves multi-step organic synthesis to combine the targeting moiety with the reactive chloroalkynol fragment. mdpi.comnih.gov The versatility of propargyl alcohol and its derivatives in chemical synthesis makes them valuable building blocks in this context. rawsource.comrawsource.com

Table 3: Steps in the Rational Design of Chloroalkynol-Based Drug Candidates

| Step | Description |

| Target Identification and Validation | Selecting a biological target implicated in a disease and confirming its role. |

| Structural Biology and Modeling | Using X-ray crystallography or computational modeling to understand the target's binding site and identify potential sites for covalent modification. |

| Scaffold Design and Synthesis | Creating a molecule that binds to the target with high affinity and selectivity. mdpi.comnih.gov |

| Warhead Incorporation | Attaching the chloroalkynol moiety to the scaffold in a position that allows for efficient covalent bond formation with the target. |

| In Vitro and In Vivo Evaluation | Testing the synthesized compounds for their biological activity, selectivity, and pharmacological properties. |

Metabolic Fate and Biotransformation Studies of Chloroalkynol Derivatives

Understanding the metabolic fate and biotransformation of any new drug candidate is crucial for its development. The metabolism of alkynes, particularly by cytochrome P450 (CYP) enzymes, is an important area of investigation. nih.gov The oxidation of terminal alkynes by CYP enzymes can lead to the formation of reactive intermediates such as ketenes. nih.gov These reactive metabolites can potentially react with cellular nucleophiles, which may contribute to both the therapeutic effect and potential toxicity of the compound.

Metabolic studies of chloroalkynol derivatives would involve in vitro experiments using liver microsomes or hepatocytes to identify the major metabolic pathways and the enzymes involved. In vivo studies in animal models would then be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. The identification of metabolites is typically carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Future Research Directions and Emerging Paradigms

Development of More Efficient and Selective Synthetic Routes

Future research will undoubtedly focus on creating more efficient and selective pathways to 4-Chloro-2-butyn-1-ol and its derivatives. A primary goal is the development of catalytic systems that offer high yields and exceptional control over stereochemistry, which is crucial for applications in medicinal chemistry. The pursuit of "green" chemistry principles will also drive innovation, emphasizing methods that reduce waste and utilize less hazardous reagents.

Key areas of development include:

Novel Catalytic Systems: Exploration of new metal-based or organocatalysts to improve the efficiency of reactions, such as the chlorination of butynediol derivatives. Research into catalysts that can operate under milder conditions and with lower catalyst loadings will be a priority. nih.govorganic-chemistry.org

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure chloroalkynols is a significant frontier. acs.org This is particularly important for the synthesis of chiral drugs where a specific stereoisomer is responsible for the desired biological activity.

Continuous Manufacturing: Shifting from traditional batch processing to continuous flow processes for the production of propargyl chlorides can offer significant advantages in safety and scalability. google.com

A comparative look at potential synthetic improvements is presented in the table below.

| Feature | Current Methods (Typical) | Future Goal | Potential Impact |

| Catalyst | Stoichiometric reagents, traditional metal catalysts | Highly active, selective, and recyclable catalysts | Reduced cost, waste, and environmental impact |

| Selectivity | Moderate to good | High chemo-, regio-, and enantioselectivity | Access to novel, complex molecules; improved drug efficacy |

| Process | Batch production | Continuous flow synthesis | Enhanced safety, scalability, and process control |

| Reagents | Use of hazardous chlorinating agents | Greener, safer alternatives | Improved laboratory and industrial safety |

Expansion of Applications in Chemical Biology and Medicinal Chemistry

The unique reactivity of this compound makes it an attractive building block for creating complex molecules with potential biological activity. cymitquimica.comsltchemicals.com The propargyl group is a key functional handle for "click chemistry" reactions, which are widely used in bioconjugation and drug discovery. Future research will expand its utility in these fields.

Emerging applications are expected in:

Bioorthogonal Chemistry: The alkyne functionality can be used in bioorthogonal reactions, allowing chemists to study biological processes in living systems without interfering with native biochemistry. organic-chemistry.org This opens doors for developing new diagnostic tools and therapeutic agents.

Drug Discovery: As a versatile intermediate, this compound can be used to synthesize libraries of diverse compounds for high-throughput screening against various diseases. rawsource.com Its ability to participate in multiple reaction types allows for the rapid generation of molecular complexity.

Functionalized Biomaterials: The compound can be used to functionalize polymers and other materials, imparting new properties for applications in tissue engineering, drug delivery, and medical devices. sltchemicals.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced technologies like flow chemistry and automated synthesis is set to transform the way chloroalkynols are produced and utilized. These platforms offer unprecedented control over reaction parameters and can significantly accelerate the research and development cycle. youtube.com

Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, leading to better yields, higher purity, and improved safety, especially when handling reactive intermediates like this compound. mt.comcomchart.com The smaller reaction volumes inherent to flow systems minimize the risks associated with potentially hazardous or exothermic reactions. vapourtec.compharmtech.comdtu.dk This technology enables the use of reaction conditions that would be unsafe or difficult to control in a traditional batch setup. vapourtec.com

Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention, increasing reproducibility and throughput. synplechem.comfu-berlin.de By combining automation with pre-packaged reagent cartridges, researchers can rapidly synthesize and purify derivatives of this compound for screening and optimization studies. emolecules.com

The advantages of integrating these technologies are summarized below.

| Technology | Key Advantages for Chloroalkynol Chemistry |

| Flow Chemistry | Enhanced safety for hazardous reactions, precise control over temperature and pressure, improved scalability, potential for in-line analysis. mt.comcomchart.compharmtech.com |

| Automated Synthesis | Increased throughput and reproducibility, rapid library generation for drug discovery, efficient optimization of reaction conditions. synplechem.com |

Advanced In-Situ Spectroscopic Characterization during Reactions

A deeper understanding of reaction mechanisms is crucial for developing better synthetic methods. Advanced in-situ and operando spectroscopic techniques allow researchers to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. wikipedia.org

Operando Spectroscopy: This methodology involves characterizing the catalyst and reacting species under actual working conditions while simultaneously measuring catalytic activity. tue.nluu.nl Techniques like UV-vis, Raman, and Infrared (IR) spectroscopy can be employed to track the concentration of reactants, products, and transient intermediates throughout a reaction involving this compound. wikipedia.orgrsc.org

Real-Time Reaction Monitoring: By using fiber-optic probes, techniques such as Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy can be directly integrated into reaction vessels, including flow reactors. acs.orgmt.com This provides a continuous stream of data on the reaction's progress, enabling precise control and optimization. acs.org For instance, monitoring the formation and consumption of key species in Grignard-type reactions involving chloroalkynols can help elucidate complex reaction pathways. acs.orgnih.govnih.gov

Machine Learning and Artificial Intelligence for Predictive Chloroalkynol Chemistry

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. beilstein-journals.orgnih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and optimization of chemical reactions. researchgate.net

Future applications in the context of this compound include:

Predictive Reaction Modeling: ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and selectivity. nih.govbeilstein-journals.org This can significantly reduce the number of experiments needed to identify optimal reaction conditions.

Catalyst Design: AI can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of chloroalkynols. energyfrontier.usresearchgate.net By learning the complex relationships between a catalyst's structure and its performance, ML models can guide researchers toward the most promising candidates. umich.edunih.gov

Automated Discovery: The combination of AI, robotics, and automated synthesis platforms creates a closed-loop system for autonomous discovery. beilstein-journals.org An AI algorithm can propose new reactions, which are then performed by a robot, and the results are fed back to the AI to refine its models and design the next set of experiments.

The synergy between these emerging paradigms promises a future where the synthesis and application of this compound are faster, safer, more efficient, and more innovative than ever before.

Q & A

Q. What are the standard protocols for synthesizing 4-Chloro-2-butyn-1-ol, and how can its purity be verified?

Methodological Answer: The synthesis typically involves hydrochlorination of 2-butyn-1-ol derivatives under controlled conditions. For example, reacting 2-butyn-1-ol with hydrochloric acid (HCl) at 103°C for 0.5 hours yields this compound . Purification is achieved via fractional distillation or column chromatography. Purity verification requires gas chromatography (GC) with a flame ionization detector (FID) (>95.0% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to establish identity .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Due to its skin/eye irritation hazards (Category 2/2A), researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles. Engineering controls, such as fume hoods, are essential to limit inhalation exposure . In case of skin contact, immediately rinse with water for 15 minutes and seek medical evaluation. Emergency eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) must be accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer: By-product formation (e.g., di-chlorinated analogs) can be reduced by controlling stoichiometry (e.g., limiting HCl molar equivalents) and temperature (maintaining 100–110°C). Kinetic studies using inline Fourier-transform infrared (FTIR) spectroscopy help monitor intermediate formation . Solvent selection (e.g., methanol as a proton donor) can stabilize reactive intermediates, while quenching excess HCl with a weak base (e.g., NaHCO₃) minimizes side reactions .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. Cross-referencing data with authoritative databases like the NIST Chemistry WebBook ensures accuracy . For example, if a study reports a boiling point deviating from NIST’s value, researchers should replicate measurements using calibrated equipment (e.g., differential scanning calorimetry) and validate against peer-reviewed literature .

Q. What advanced spectroscopic techniques are recommended for analyzing structural isomers or derivatives of this compound?

Methodological Answer: Nuclear Overhauser effect spectroscopy (NOESY) can distinguish between stereoisomers by detecting spatial proximity of protons. For complex mixtures, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity . X-ray crystallography is definitive for resolving ambiguous structures, particularly in novel derivatives .

Q. How can the environmental impact of this compound be assessed in academic research?

Methodological Answer: Ecotoxicity studies should follow OECD guidelines:

- Biodegradation: Use modified Sturm test (OECD 301B) to measure CO₂ evolution under aerobic conditions .

- Aquatic toxicity: Conduct acute toxicity assays with Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests (OECD 201/202) .

- Soil adsorption: Batch equilibrium experiments determine the compound’s Kₒc (organic carbon partition coefficient) to assess mobility .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Documentation: Follow Beilstein Journal guidelines: report reaction parameters (time, temperature, solvent purity), purification steps, and instrument calibration details .

- Reference standards: Use commercially available this compound (e.g., ≥97% purity from NIST-traceable suppliers) for method validation .

- Data sharing: Publish supplementary materials with raw spectral data (e.g., NMR .dx files) and chromatograms to enable peer verification .

Q. How should researchers address conflicting data in reaction yields or selectivity across studies?